molecular formula C7H14Cl2N4 B2587589 [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride CAS No. 1909337-01-4

[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

Cat. No.: B2587589
CAS No.: 1909337-01-4
M. Wt: 225.12
InChI Key: UMUCZMHWWZPZSB-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds . The “but-3-en-1-yl” part suggests the presence of a butene (a four-carbon alkene) group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazole derivatives are often synthesized using the Huisgen cycloaddition, also known as "click chemistry" . This involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-arylation .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, triazoles are stable compounds and can exhibit aromaticity .

Scientific Research Applications

Chemical Synthesis and Characterization

  • The compound and its derivatives are extensively used in chemical synthesis. For instance, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized through 1,3-dipolar cycloaddition reaction, with its structure established via NMR, Elemental Analysis, and MS data (Aouine, El Hallaoui, & Alami, 2014).

Pharmacological Applications

  • Some triazole derivatives, including the target compound, have shown significant antimicrobial activities. For instance, derivatives were synthesized and exhibited moderate to excellent antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
  • In the search for novel human dihydroorotate dehydrogenase inhibitors, a series of triazole derivatives were designed, synthesized, and showed potent inhibitory effects, providing a valuable reference for future optimization of these derivatives (Gong et al., 2017).

Material Science and Catalysis

  • Amphiphilic tris(triazolyl)amines, including derivatives of the target compound, were investigated as bi-functional surfactants serving as N donor ligands and surfactants for copper-catalyzed aerobic oxidation of alcohols in water (Nakarajouyphon et al., 2022).
  • Novel air-stable ruthenium(ii) complexes bearing tridentate ligands, including the target compound, were synthesized and characterized. These complexes showed excellent activity and selectivity in the hydrogenation of ketones and aldehydes, indicating their importance in catalytic processes (Sole et al., 2019).

Future Directions

Triazole derivatives are a topic of ongoing research due to their wide range of potential applications, including medicinal chemistry, agrochemicals, and materials science . Future research may explore new synthesis methods, applications, and structure-activity relationships of these compounds.

Properties

IUPAC Name

(1-but-3-enyltriazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-2-3-4-11-6-7(5-8)9-10-11;;/h2,6H,1,3-5,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUCZMHWWZPZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(N=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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